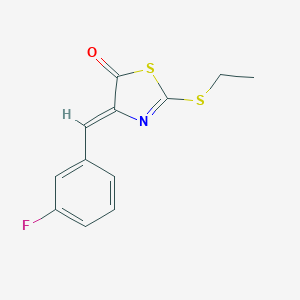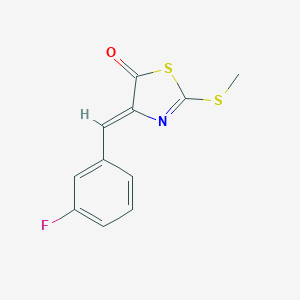
2-(ethylsulfanyl)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(ethylsulfanyl)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one is a thiazole derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit several biochemical and physiological effects, making it a promising candidate for various biological studies.
Wirkmechanismus
The mechanism of action of 2-(ethylsulfanyl)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one is not fully understood. However, it has been proposed that the compound inhibits the growth of bacteria by disrupting their cell membrane. The compound has also been found to inhibit the activity of certain enzymes, which may contribute to its antibacterial and antifungal properties. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new anticancer drugs. Additionally, this compound has been found to modulate the immune system by inhibiting the production of certain cytokines. The compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(ethylsulfanyl)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one in lab experiments is its ability to exhibit multiple biological effects. This makes it a versatile compound that can be used in a wide range of studies. Additionally, the compound has been found to be relatively safe and non-toxic, making it suitable for in vitro and in vivo studies.
However, there are also limitations associated with the use of this compound in lab experiments. The compound has low solubility in water, which can make it difficult to work with. Additionally, the compound has not been extensively studied for its long-term effects, which may limit its use in certain studies.
Zukünftige Richtungen
There are several future directions that can be explored in the study of 2-(ethylsulfanyl)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one. One area of research that can be explored is the development of new antibiotics based on the compound. The antibacterial properties of this compound make it a promising candidate for the development of new antibiotics that can combat antibiotic-resistant bacteria.
Another area of research that can be explored is the development of new anticancer drugs based on the compound. The ability of this compound to induce apoptosis in cancer cells makes it a potential candidate for the development of new anticancer drugs that can target specific types of cancer.
Finally, the compound can be further studied for its potential use in the treatment of inflammatory diseases. The anti-inflammatory properties of this compound make it a promising candidate for the development of new drugs that can treat inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion
In conclusion, this compound is a promising compound that has potential applications in scientific research. The compound exhibits several biochemical and physiological effects, making it a versatile candidate for various biological studies. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in the development of new antibiotics, anticancer drugs, and anti-inflammatory agents.
Synthesemethoden
The synthesis of 2-(ethylsulfanyl)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one involves the reaction of 2-aminothiazole with ethyl chloroacetate, followed by the reaction of the resulting intermediate with 3-fluorobenzaldehyde. The final product is obtained by the addition of sulfur to the reaction mixture. The synthesis method has been optimized to obtain high yields of the product, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-(ethylsulfanyl)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit antibacterial, antifungal, and anticancer properties. The compound has also been studied for its potential use as an anti-inflammatory agent, as well as its ability to modulate the immune system. Additionally, this compound has been found to inhibit the growth of several pathogenic bacteria, making it a promising candidate for the development of new antibiotics.
Eigenschaften
Molekularformel |
C12H10FNOS2 |
|---|---|
Molekulargewicht |
267.3 g/mol |
IUPAC-Name |
(4Z)-2-ethylsulfanyl-4-[(3-fluorophenyl)methylidene]-1,3-thiazol-5-one |
InChI |
InChI=1S/C12H10FNOS2/c1-2-16-12-14-10(11(15)17-12)7-8-4-3-5-9(13)6-8/h3-7H,2H2,1H3/b10-7- |
InChI-Schlüssel |
IRAHFKBFTDWWPS-YFHOEESVSA-N |
Isomerische SMILES |
CCSC1=N/C(=C\C2=CC(=CC=C2)F)/C(=O)S1 |
SMILES |
CCSC1=NC(=CC2=CC(=CC=C2)F)C(=O)S1 |
Kanonische SMILES |
CCSC1=NC(=CC2=CC(=CC=C2)F)C(=O)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2-Chloro-6-fluorophenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl propyl sulfide](/img/structure/B307524.png)
![(5Z)-5-(5-iodo-2-oxo-1H-indol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307526.png)
![2-Bromo-6-[7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-methoxyphenyl butyrate](/img/structure/B307527.png)
![3-[(2-chloro-4,5-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307532.png)
![(5Z)-5-(5,7-dibromo-1-methyl-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307533.png)
![[6-(5-bromo-2,3-dimethoxyphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307534.png)
![1-[10-bromo-6-(5-bromofuran-2-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307535.png)
![{6-[2-(hexyloxy)phenyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}(phenyl)methanone](/img/structure/B307536.png)
![7-Butyryl-6-(4-methoxy-1-naphthyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307538.png)

![2-methyl-3-[(2-methyl-1H-indol-3-yl)(2,4,6-trimethoxyphenyl)methyl]-1H-indole](/img/structure/B307540.png)
![4-[(5-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B307541.png)
![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307544.png)
![4-[3-(Allylsulfanyl)-10-bromo-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate](/img/structure/B307545.png)